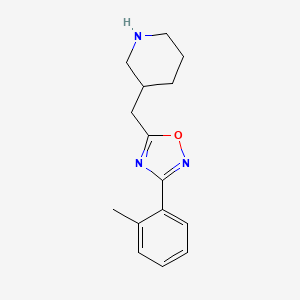
5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole, also known as POD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential for various applications.
Scientific Research Applications
Antimicrobial Activity
5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole derivatives have demonstrated potent antimicrobial activity. Synthesis and antimicrobial activity studies of these compounds, including those with piperidine rings, show strong efficacy against various microbial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Anti-bacterial Study
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Studies reveal moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid et al., 2016).
Synthesis and Biological Evaluation
In the realm of biological activities, 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole and its derivatives have been synthesized and evaluated for various biological activities. Studies involving synthesis, spectral analysis, and evaluation against enzymes like butyrylcholinesterase (BChE) have been conducted, providing insights into their potential therapeutic applications (Khalid et al., 2016).
Antiproliferative and Tuberculostatic Activities
These compounds have shown promise in antiproliferative and tuberculostatic activities. Research indicates that certain derivatives act as tubulin inhibitors, offering potential as anticancer agents. Additionally, their effectiveness against tuberculosis has been explored, revealing their versatility in medical applications (Krasavin et al., 2014).
GABA Receptor Agonists
Investigations into GABA receptor agonists have included derivatives of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole. These studies are pivotal in developing drugs targeting GABA A receptors, with potential applications in treating various disorders (Jansen et al., 2008).
Antifungal Agents
Derivatives of this compound have also been synthesized and tested as antifungal agents. They exhibit significant antifungal activities, suggesting their use in treating fungal infections (Sangshetti & Shinde, 2011).
Selective COX-2 Inhibitors
Research has been conducted on benzimidazole derivatives, including 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole, as selective COX-2 inhibitors. These studies are essential for developing new therapeutic agents for inflammation and cancer (Rathore et al., 2015).
Chemical Stability and Rearrangement Studies
The chemical stability of these compounds under various conditions has been a subject of study, providing valuable information for their potential pharmaceutical applications. For instance, their behavior in the presence of water and HCl has been examined, contributing to the understanding of their chemical properties (Kayukova et al., 2018).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of certain derivatives have been synthesized and analyzed. Such studies are crucial in understanding the drug's mechanism of action and optimizing its therapeutic efficacy (Vaksler et al., 2023).
Acid-Base Catalysis in Rearrangement
The acid- and base-catalyzed rearrangement of these compounds has been investigated, providing insights into their reactivity and potential modifications for therapeutic applications (D’Anna et al., 2011).
Evaluation as Anticancer Agents
Studies on propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure have been conducted to evaluate their potential as anticancer agents, expanding the therapeutic potential of these compounds (Rehman et al., 2018).
properties
IUPAC Name |
3-(2-methylphenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-5-2-3-7-13(11)15-17-14(19-18-15)9-12-6-4-8-16-10-12/h2-3,5,7,12,16H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLXXSGFRYZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



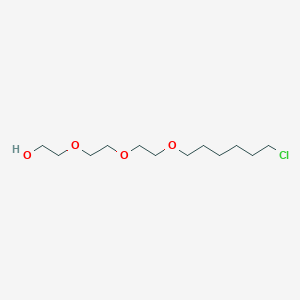
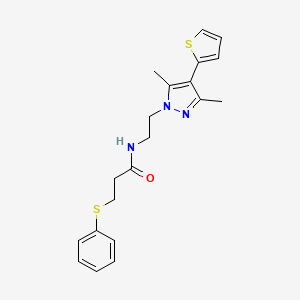
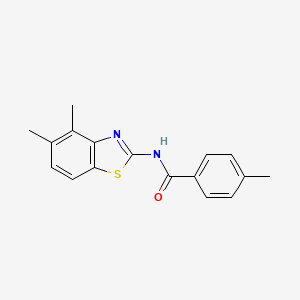
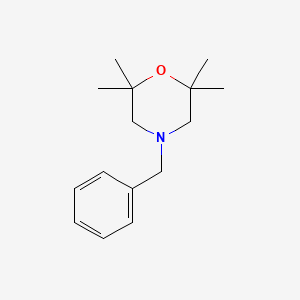
![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)
![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)
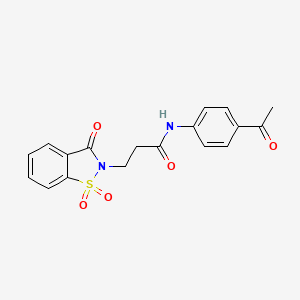
![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)
![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)
![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)